2-(benzylsulfonyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide
Description
5-Chloro-N-(2-fluorophenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide: is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a fluorophenyl group, a phenylmethanesulfonyl group, and a carboxamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C18H13ClFN3O3S |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
2-benzylsulfonyl-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H13ClFN3O3S/c19-13-10-21-18(27(25,26)11-12-6-2-1-3-7-12)23-16(13)17(24)22-15-9-5-4-8-14(15)20/h1-10H,11H2,(H,22,24) |
InChI Key |
RZIAJGKLGCNSAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-fluorophenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Addition of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the pyrimidine ring using a phenylmethanesulfonyl chloride reagent.
Formation of the Carboxamide Group: The final step involves the conversion of a suitable ester or acid derivative to the carboxamide group using ammonia or an amine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, resulting in the formation of amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers or other materials to enhance their chemical and physical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study biological pathways and interactions.
Medicine:
Drug Development: Due to its potential biological activity, the compound can be explored as a lead compound in drug discovery for various therapeutic areas such as cancer, inflammation, and infectious diseases.
Industry:
Agriculture: The compound can be used in the development of agrochemicals such as herbicides or pesticides.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-fluorophenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzyme Activity: By binding to the active site of an enzyme, the compound can inhibit its catalytic activity.
Receptor Modulation: The compound can bind to receptors, altering their signaling pathways and physiological responses.
Disruption of Protein-Protein Interactions: It can interfere with the interactions between proteins, affecting cellular processes and functions.
Comparison with Similar Compounds
- 5-Chloro-N-(2-fluorophenyl)-2-hydroxybenzamide
- 5-Chloro-N-(2-fluorophenyl)-2-nitrobenzamide
- 5-Chloro-N-(2-fluorophenyl)pentanamide
Comparison:
- Structural Differences: While these compounds share the 5-chloro-N-(2-fluorophenyl) moiety, they differ in the functional groups attached to the aromatic ring (e.g., hydroxy, nitro, or pentanamide groups).
- Chemical Properties: The presence of different functional groups can significantly alter the chemical reactivity and physical properties of the compounds.
- Biological Activity: The biological activity of these compounds can vary based on their ability to interact with molecular targets. For example, the hydroxy derivative may have different pharmacokinetic properties compared to the nitro or pentanamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
